6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid
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Overview
Description
6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is a complex organic compound that features a quinoline core substituted with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid group. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, making this compound valuable in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Boc-Protected Amino Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes using microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol.
Substitution: The Boc-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Deprotection of the Boc group is typically achieved using trifluoroacetic acid (TFA) or hydrochloric acid in methanol.
Major Products:
Oxidation: Oxidation of the methyl group can yield a carboxylic acid derivative.
Reduction: Reduction of the carboxylic acid group results in the corresponding alcohol.
Substitution: Deprotection of the Boc group yields the free amine, which can be further functionalized.
Scientific Research Applications
6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Mechanism of Action
The mechanism of action of 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling and metabolism.
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the Boc-protected amino group, making it less versatile in synthetic applications.
2-Methylquinoline: Does not have the carboxylic acid or Boc-protected amino group, limiting its reactivity.
6-Amino-2-methylquinoline-4-carboxylic acid: Similar structure but lacks the Boc protection, making it more reactive and less stable.
Uniqueness: 6-(Tert-butoxycarbonylamino)-2-methyl-quinoline-4-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group, providing a balance of stability and reactivity that is valuable in various chemical and biological applications .
Properties
Molecular Formula |
C16H18N2O4 |
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Molecular Weight |
302.32 g/mol |
IUPAC Name |
2-methyl-6-[(2-methylpropan-2-yl)oxycarbonylamino]quinoline-4-carboxylic acid |
InChI |
InChI=1S/C16H18N2O4/c1-9-7-12(14(19)20)11-8-10(5-6-13(11)17-9)18-15(21)22-16(2,3)4/h5-8H,1-4H3,(H,18,21)(H,19,20) |
InChI Key |
VBQGIJMCHOYVIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)NC(=O)OC(C)(C)C)C(=O)O |
Origin of Product |
United States |
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